1,2-二溴-1,2-二苯基乙烷

描述

Synthesis Analysis

The synthesis of 1,2-diphenylethane, a related compound, involves several methods, including Friedel-Crafts alkylation, benzyl coupling reactions, and alkylation of benzene with ethylene oxide. These processes highlight the versatility and importance of 1,2-diphenylethane as a precursor in organic synthesis, with implications for 1,2-dibromo-1,2-diphenylethane production (Tang Zhong-feng, 2010).

Molecular Structure Analysis

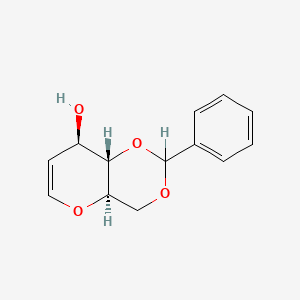

The molecular structure of 1,2-diphenylethane has been studied using gas-phase electron diffraction, revealing its antiperiplanar conformation and various geometrical parameters, such as bond lengths and angles. This structural analysis lays the groundwork for understanding the molecular configuration of 1,2-dibromo-1,2-diphenylethane and its derivatives (Q. Shen, 1998).

Chemical Reactions and Properties

1,2-Dibromo-1,2-diphenylethane undergoes various chemical reactions, including catalytic reduction and reactions with nucleophiles, showcasing its reactivity and potential for generating complex molecules. The compound's behavior in these reactions is crucial for its application in organic synthesis (L. Coche & J. Moutet, 1987).

Physical Properties Analysis

The physical properties of 1,2-diphenylethane and its derivatives have been studied, including their crystal structures and phase behaviors. These investigations provide insights into the material characteristics of 1,2-dibromo-1,2-diphenylethane, influencing its handling and application in various contexts (N. Yasuoka, Tadanao Ando, & Shunsuke Kuriyabashi, 1967).

Chemical Properties Analysis

The chemical properties of 1,2-dibromo-1,2-diphenylethane, including its reactivity towards different reagents and conditions, have been extensively studied. These properties are fundamental for its use as an intermediate in organic synthesis and for modifications to obtain desired products (S. Ma, B. Xu, & B. Ni, 2000).

科学研究应用

电催化还原:Hosoi 等人(2011)探讨了 1,2-二苯基-邻-咔硼烷的电子转移行为,发现在 1,2-二溴-1,2-二苯基乙烷存在下有显着的催化电流。该研究证明了其在电催化还原过程中的应用,以优异的产率生成反式二苯乙烯(Hosoi、Inagi、Kubo 和 Fuchigami,2011)。

电极催化:Coche 和 Moutet(1987)研究了 1,2-二溴-1,2-二苯基乙烷在涂有聚吡咯薄膜的电极上的还原催化。他们的研究揭示了其在电化学中的重要性,特别是在铂和碳毡电极方面(Coche 和 Moutet,1987)。

分子结构分析:Shen(1998)研究了与 1,2-二溴-1,2-二苯基乙烷密切相关的 1,2-二苯基乙烷的分子结构。这项研究对于理解气相中的分子构型和性质非常重要(Shen,1998)。

合成过程:Zhong-feng(2010)总结了 1,2-二苯基乙烷的各种合成工艺,突出了其作为重要有机合成中间体的作用。该研究表明其在化学合成和有机化学中的应用(Zhong-feng,2010)。

电化学中的立体化学:Inesi 和 Rampazzo(1974)重点研究了在汞电极上对 meso-和 dl-1,2-二溴-1,2-二苯基乙烷的立体选择性还原,提供了对其立体化学和在电化学中应用的见解(Inesi 和 Rampazzo,1974)。

结晶过程:Qi(2022)探讨了 1,2-二苯基乙烷的冷却结晶过程,表明其在有机合成和提纯方法中的用途(Qi,2022)。

安全和危害

未来方向

The future directions of 1,2-Dibromo-1,2-diphenylethane research could involve further exploration of its reaction mechanisms and potential applications. For instance, its reaction with 9-substituted fluorenide ions in dimethyl sulfoxide could be studied further . Additionally, its electrochemical dehalogenation in acetonitrile presents interesting avenues for research .

属性

IUPAC Name |

(1,2-dibromo-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKESIQQTGWVOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

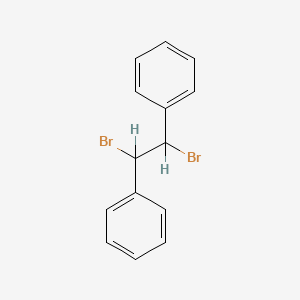

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884189 | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-1,2-diphenylethane | |

CAS RN |

5789-30-0, 13440-24-9 | |

| Record name | 1,2-Dibromo-1,2-diphenylethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-(1,2-dibromo-1,2-ethanediyl)bis-, (R*,S*)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 1,2-dibromo-1,2-diphenylethane?

A1: 1,2-Dibromo-1,2-diphenylethane has a molecular formula of C14H12Br2 and a molecular weight of 339.99 g/mol.

Q2: 1,2-Dibromo-1,2-diphenylethane exists as different isomers. What are they and how do their properties differ?

A2: 1,2-Dibromo-1,2-diphenylethane exists as three stereoisomers: a pair of enantiomers, commonly referred to as the (±)-dibromide or the dl form, and a meso form. These isomers arise from the restricted rotation around the central carbon-carbon bond and the presence of two chiral centers. The different isomers exhibit distinct physical properties such as melting points and reactivity towards chemical transformations.

Q3: What is the most common method for synthesizing 1,2-dibromo-1,2-diphenylethane?

A: 1,2-Dibromo-1,2-diphenylethane is typically prepared through the bromination of either (Z)-1,2-diphenylethane (cis-stilbene) or (E)-1,2-diphenylethane (trans-stilbene). [] The stereochemistry of the product depends on the starting alkene and reaction conditions.

Q4: Can you provide specific examples of brominating agents and solvents used for the synthesis of 1,2-dibromo-1,2-diphenylethane and discuss their impact on the stereochemical outcome?

A: Researchers have reported using various brominating agents and solvents to control the stereochemistry of the bromination of stilbenes. For instance, using pyridinium bromide perbromide in glacial acetic acid or dichloromethane with (Z)-1,2-diphenylethane provided a high yield (around 80%) of the (±)-dibromide. [] In contrast, bromine in dichloromethane led to nearly equal amounts of the (±)-dibromide and the meso-dibromide. [, ]

Q5: What type of reactions can 1,2-dibromo-1,2-diphenylethane undergo?

A: 1,2-Dibromo-1,2-diphenylethane can undergo a variety of reactions, with debromination being one of the most studied transformations. This reaction leads to the formation of alkenes, with the stereochemistry of the product depending on the reaction conditions and the reducing agent employed. [, , , , ]

Q6: How does the stereochemistry of 1,2-dibromo-1,2-diphenylethane affect its reactivity in debromination reactions?

A: The stereochemistry of 1,2-dibromo-1,2-diphenylethane plays a crucial role in determining the stereochemical outcome of its debromination. For example, electrochemical reduction of the meso-dibromide in acetonitrile yielded predominantly (E)-1,2-diphenylethane, while the (±)-dibromide provided a mixture of both (E)- and (Z)-1,2-diphenylethane. [] This observation suggests a stepwise addition of electrons during the reduction process, allowing bond rotation to occur before the formation of the final product.

Q7: Can you provide examples of reagents used for the debromination of 1,2-dibromo-1,2-diphenylethane and the associated reaction mechanisms?

A: Several reagents have been explored for the debromination of 1,2-dibromo-1,2-diphenylethane. Sodium selenite, in the presence of thiols like cysteine or glutathione, catalyzes the reductive debromination under mild conditions. [] Samarium(0) has also been reported as a reducing agent, with the reaction believed to involve a three-electron transfer from Sm(0) to Sm(III). [] Electrochemically generated polysulfide ions, specifically S62−, have been shown to effectively debrominate various vicinal dibromides, including 1,2-dibromo-1,2-diphenylethane, through a concerted anti-dehalogenation mechanism. []

Q8: Have there been any studies investigating the mechanism of dehalogenation reactions involving 1,2-dibromo-1,2-diphenylethane?

A: Yes, several studies have focused on elucidating the mechanism of dehalogenation reactions using 1,2-dibromo-1,2-diphenylethane and its derivatives as model compounds. [, , ]

Q9: What insights have these mechanistic studies provided about the dehalogenation process?

A: Investigations into the dehalogenation of 1,2-dibromo-1,2-diphenylethane have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the reducing agent and reaction conditions. For instance, studies using triphenylphosphine as the dehalogenating agent in dimethylformamide provided evidence for a concerted anti-elimination pathway based on observed substituent effects and the lack of intermediates. []

Q10: What is the role of computational chemistry in understanding the reactivity of 1,2-dibromo-1,2-diphenylethane?

A10: While not extensively discussed in the provided literature, computational chemistry tools like density functional theory (DFT) calculations could be employed to investigate the electronic structure and bonding in 1,2-dibromo-1,2-diphenylethane and its reaction intermediates. Such studies could provide valuable insights into the factors influencing the reactivity and stereoselectivity of reactions involving this compound.

Q11: What are some potential applications of 1,2-dibromo-1,2-diphenylethane?

A: Given its rich reactivity, 1,2-dibromo-1,2-diphenylethane serves as a valuable synthetic intermediate in organic synthesis. Its transformation into alkenes with controlled stereochemistry is a significant application. Furthermore, its use in the preparation of ketene S,S-acetals highlights its versatility in constructing more complex molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)